

Spectroscopic Characterization of 2,5-Bis(benzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzaldehyde

Cat. No.: B1364445

[Get Quote](#)

Introduction

2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde ring substituted with two bulky benzyloxy groups. Its molecular formula is C₂₁H₁₈O₃, with a molecular weight of 318.37 g/mol. This structure, featuring an electrophilic aldehyde and two ether linkages, makes it a versatile building block in the synthesis of more complex molecules, from pharmaceuticals to materials science.

A thorough understanding of a molecule's spectroscopic signature is paramount for researchers for structure verification, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,5-Bis(benzyloxy)benzaldehyde**.

Note on Data Availability: As of the latest revision of this guide, a complete, publicly available, and experimentally verified set of spectra for **2,5-Bis(benzyloxy)benzaldehyde** has not been located. The following sections are therefore based on established spectroscopic principles and data from closely related structural analogs. The analysis is designed to provide a robust and scientifically grounded prediction of the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,5-Bis(benzyloxy)benzaldehyde**, both ^1H and ^{13}C NMR are indispensable.

Causality Behind Experimental Choices

NMR experiments are conducted in a deuterated solvent, typically deuteriochloroform (CDCl_3), to avoid signal overlap from solvent protons.^{[1][2]} Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the aromatic region where multiple protons and carbons resonate in close proximity.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The structure of **2,5-Bis(benzyloxy)benzaldehyde** suggests several distinct proton signals.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.45	Singlet (s)	1H	Aldehyde H (CHO)	The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, causing it to appear far downfield.[2]
~7.50-7.30	Multiplet (m)	10H	Phenyl H's of benzyloxy groups	The ten protons on the two unsubstituted phenyl rings of the benzyloxy groups are expected to resonate in this typical aromatic region.
~7.45	Doublet (d)	1H	Aromatic H (C6-H)	This proton is ortho to the aldehyde group and is expected to be deshielded. It will appear as a doublet due to coupling with C4-H.

~7.20	Doublet of doublets (dd)	1H	Aromatic H (C4-H)	This proton is coupled to both C3-H and C6-H, resulting in a doublet of doublets.
~7.15	Doublet (d)	1H	Aromatic H (C3-H)	This proton is ortho to a benzyloxy group and meta to the aldehyde. It will appear as a doublet due to coupling with C4-H.
~5.15	Singlet (s)	2H	Methylene H's (O-CH ₂ -Ph)	The protons of the methylene bridge at the C5 position.
~5.10	Singlet (s)	2H	Methylene H's (O-CH ₂ -Ph)	The protons of the methylene bridge at the C2 position. The two methylene groups are in slightly different electronic environments and may appear as two distinct singlets or a single singlet.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

Predicted ^{13}C NMR Data (101 MHz, CDCl_3):

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~191.0	Aldehyde C (CHO)	The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region. [1]
~155.5	Aromatic C (C2-O)	Aromatic carbon directly attached to an ether oxygen is significantly deshielded.
~154.0	Aromatic C (C5-O)	Similar to C2, this carbon is deshielded due to the ether linkage.
~136.5	Aromatic C (ipso-C of benzyl)	The ipso-carbons of the benzyl groups.
~128.8	Aromatic C (ortho/meta-C of benzyl)	The ortho and meta carbons of the benzyl groups.
~128.4	Aromatic C (para-C of benzyl)	The para carbons of the benzyl groups.
~127.5	Aromatic C (C1-CHO)	The carbon to which the aldehyde group is attached.
~125.0	Aromatic C (C6)	Aromatic CH carbon.
~118.0	Aromatic C (C4)	Aromatic CH carbon.
~115.0	Aromatic C (C3)	Aromatic CH carbon.
~71.0	Methylene C (O-CH ₂)	The sp ³ hybridized carbons of the methylene bridges are found in this region, typical for benzylic ethers.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices

For a solid sample like **2,5-Bis(benzyloxy)benzaldehyde**, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample.

Predicted Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3060-3030	Medium-Weak	C-H Stretch	Aromatic C-H
~2870 & ~2770	Weak	C-H Stretch (Fermi Doublet)	Aldehyde C-H
~1685	Strong	C=O Stretch	Aldehyde Carbonyl
~1600, ~1495, ~1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl-Alkyl Ether (asymmetric)
~1040	Medium	C-O Stretch	Aryl-Alkyl Ether (symmetric)

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and the characteristic weak "Fermi doublet" for the aldehyde C-H stretch.^[3] The presence of strong C-O stretching bands confirms the ether linkages.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle ionization that preserves the molecular ion, Electrospray Ionization (ESI) could be used, often yielding the protonated molecule $[M+H]^+$ or a sodium adduct $[M+Na]^+$.

Predicted Fragmentation Pattern (Electron Ionization):

- Molecular Ion (M^+): m/z 318. This peak corresponds to the intact molecule and confirms the molecular weight.
- Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the benzyl or tropyl cation $[C_7H_7]^+$, formed by the cleavage of the benzylic ether bond. The high stability of this cation is the driving force for this fragmentation pathway.
- Other Key Fragments:
 - m/z 227: $[M - C_7H_7]^+$. Loss of one benzyl group.
 - m/z 299: $[M - H - CO]^+$. Loss of a hydrogen radical followed by carbon monoxide from the aldehyde group.
 - m/z 77: $[C_6H_5]^+$. The phenyl cation, from fragmentation of the benzyl group.
 - m/z 65: $[C_5H_5]^+$. Loss of acetylene from the phenyl cation.

Experimental Protocols

The following sections describe standardized, self-validating methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Bis(benzyloxy)benzaldehyde** in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS).

- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
- Data Acquisition (^1H NMR): Acquire the spectrum using a standard 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR and the residual CDCl_3 peak to 77.16 ppm for ^{13}C NMR.

Protocol 2: FT-IR Spectroscopy (ATR)

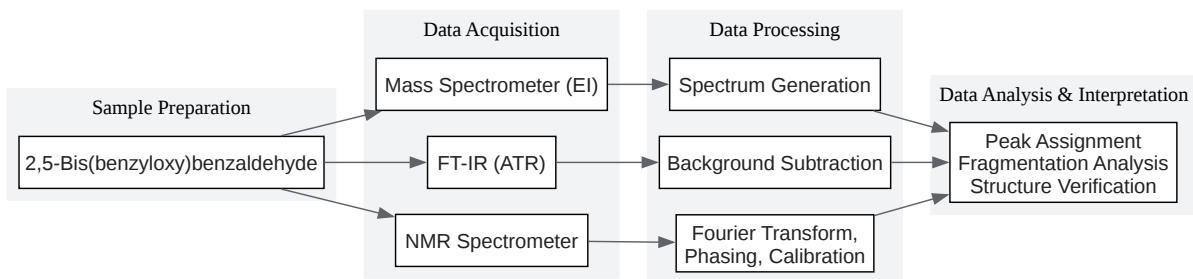
- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H_2O , CO_2) and crystal absorptions from the sample spectrum.
- Sample Application: Place a small amount of the solid **2,5-Bis(benzyloxy)benzaldehyde** powder onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Protocol 3: Mass Spectrometry (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

- Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam in the ion source.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection and Analysis: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z . Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizations


Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **2,5-Bis(benzyloxy)benzaldehyde** with key atoms labeled to correspond with the predicted NMR assignments.

Caption: Molecular structure of **2,5-Bis(benzyloxy)benzaldehyde**.

Experimental Workflow

The logical flow from sample to final interpreted data is crucial for maintaining scientific integrity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Key Organics/BIONET - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 2-(Benzyl)benzaldehyde | 5896-17-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,5-Bis(benzyl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364445#2-5-bis-benzylbenzaldehyde-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

